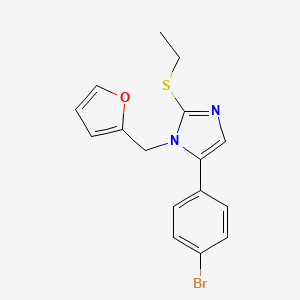

5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

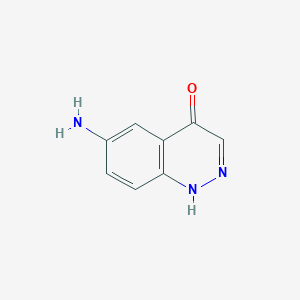

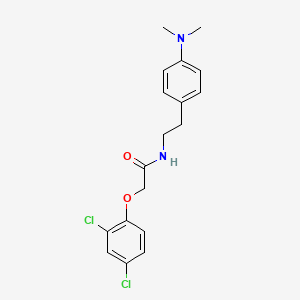

The compound "5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The presence of a furan moiety, a bromophenyl group, and an ethylthio substituent suggests that this compound could exhibit interesting chemical reactivity and potentially valuable pharmacological properties.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds, such as 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, involves the reaction of substituted phenylaminoisoxazolones with triethylamine to yield imidazo[1,2-a]pyridines and indoles . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be employed, possibly involving a multicomponent reaction or a sequence of nucleophilic substitutions and electrophilic aromatic substitutions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For example, a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was characterized by various spectroscopic methods and single-crystal X-ray diffraction . The molecular structure is likely stabilized by intramolecular interactions, and the presence of substituents can influence the overall geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions. Electrophilic substitution reactions, such as nitration, bromination, sulfonation, hydroxymethylation, and acylation, have been studied for bis(furan-2-yl)-1H-imidazole . The reactivity of the compound may be influenced by the presence of the bromophenyl and ethylthio groups, which could undergo further transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of heteroatoms and various substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a bromophenyl group can increase the compound's density and molecular weight, while the ethylthio group could contribute to its lipophilicity. The furan moiety may also affect the compound's electronic properties and its ability to participate in π-π interactions.

Aplicaciones Científicas De Investigación

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

- The synthesis of 4-phosphorylated derivatives of imidazoles is a notable area, employing techniques like cross-coupling of halogenimidazoles and dialkyl phosphites. These derivatives exhibit biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, and antihypertensive properties (Abdurakhmanova et al., 2018).

Imidazole in Pharmacophore Design of Kinase Inhibitors

- Imidazole scaffolds are integral in the design of kinase inhibitors, particularly p38 mitogen-activated protein (MAP) kinase inhibitors, which play a role in regulating proinflammatory cytokine release. This demonstrates the therapeutic potential of imidazole derivatives in treating inflammatory conditions (Scior et al., 2011).

Imidazole Derivatives and Antitumor Activity

- Research highlights the antitumor potential of various imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole. These structures are of interest for developing new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

- The incorporation of furan and thiophene rings in nucleobases and nucleosides demonstrates significant medicinal chemistry applications. These substitutions can lead to enhanced antiviral, antitumor, antimycobacterial, or antiparkinsonian activities, indicating the potential of furanyl or thienyl substitutions in drug development (Ostrowski, 2022).

Propiedades

IUPAC Name |

5-(4-bromophenyl)-2-ethylsulfanyl-1-(furan-2-ylmethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2OS/c1-2-21-16-18-10-15(12-5-7-13(17)8-6-12)19(16)11-14-4-3-9-20-14/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXOGMGPZNWOPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)

![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)

![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)